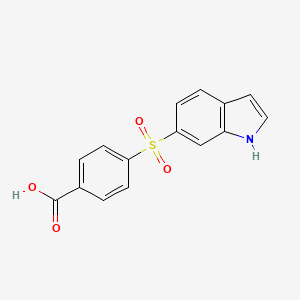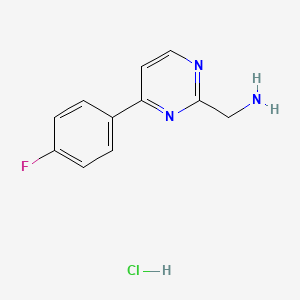
(4-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C11H10ClFN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with guanidine to form 4-(4-fluorophenyl)pyrimidine. This intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with specific biological targets, making it useful in the development of new drugs .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique chemical properties make it valuable for various applications .
Mecanismo De Acción
The mechanism of action of (4-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride
- (4-(Pyridin-4-yl)pyrimidin-2-yl)methanamine hydrochloride
- (4-(Pyridin-2-yl)pyrimidin-2-yl)methanamine hydrochloride .
Uniqueness
(4-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride is unique due to the presence of both fluorophenyl and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its fluorine atom enhances its metabolic stability and binding affinity to biological targets, distinguishing it from other similar compounds .
Propiedades
Número CAS |
1196154-37-6 |
|---|---|
Fórmula molecular |
C11H11ClFN3 |
Peso molecular |
239.67 g/mol |
Nombre IUPAC |
[4-(4-fluorophenyl)pyrimidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H10FN3.ClH/c12-9-3-1-8(2-4-9)10-5-6-14-11(7-13)15-10;/h1-6H,7,13H2;1H |
Clave InChI |
DPHWCHCDVPPXHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=NC=C2)CN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester](/img/structure/B12633060.png)
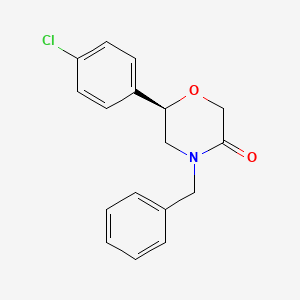
![N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide](/img/structure/B12633072.png)
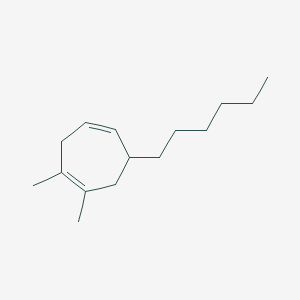
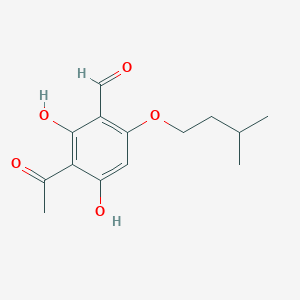
![N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine](/img/structure/B12633098.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12633099.png)
![4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12633102.png)
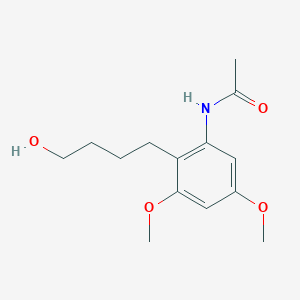
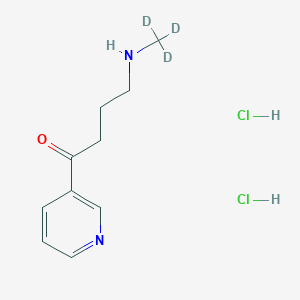
![1-(4-Bromophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12633131.png)
![3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester](/img/structure/B12633133.png)

